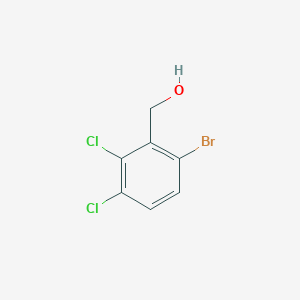
6-Bromo-2,3-dichlorobenzyl alcohol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3-dichlorobenzyl alcohol is represented by the InChI code1S/C7H5BrCl2O/c8-5-1-2-6 (9)7 (10)4 (5)3-11/h1-2,11H,3H2 . Physical And Chemical Properties Analysis
6-Bromo-2,3-dichlorobenzyl alcohol is a white to off-white crystalline solid. It has a molecular weight of 255.92 g/mol .Aplicaciones Científicas De Investigación
Spectroscopic and Theoretical Studies
- 6-Bromo-2,3-dichlorobenzyl alcohol and its derivatives have been subjects of extensive spectroscopic and theoretical studies. These studies involve Fourier Transform Infrared (FT-IR) and Raman spectroscopy to understand the electronic and structural aspects of related compounds. For instance, 1-bromo-2,3-dichlorobenzene was analyzed for its electronic structure, thermodynamic properties, and solvent effects on absorption spectra. Nonlinear Optical (NLO) properties and quantum chemical descriptors were also studied, indicating the potential of these compounds as good nonlinear optical materials (Arivazhagan et al., 2013).
Development in Synthesis Techniques
- The synthesis of α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, an important intermediate with wide application, has seen significant developments. Research in this area focuses on improving synthesis methods using mesoporous molecular sieve supported metal oxides, chiral ligands, and other active components (Li Ga, 2014).
Molecular Dynamics and Docking Properties
- Studies have also been conducted on the molecular dynamics and docking properties of related compounds. For instance, 2-bromo-1, 4-dichlorobenzene was investigated for its local reactivity properties, docking properties, and molecular dynamics simulations with water molecules, revealing its potential inhibitory activity against specific enzymes (Vennila et al., 2018).
Antimicrobial Activities
- Some derivatives of 6-Bromo-2,3-dichlorobenzyl alcohol, like nicotinohydrazones, have been synthesized and studied for their antimicrobial activities. These studies involve structural characterization and evaluation of in vitro antimicrobial activities, indicating potential as antibacterial agents (Hai-yun Zhu, 2020).
Safety And Hazards
The safety information for 6-Bromo-2,3-dichlorobenzyl alcohol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(6-bromo-2,3-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGMWYMWAKJBLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dichlorobenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1384251.png)
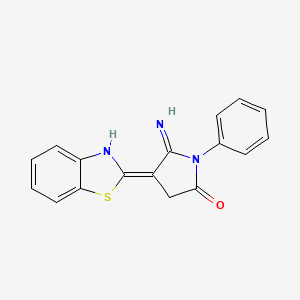
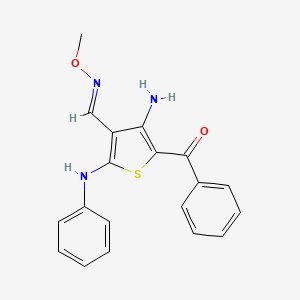
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384255.png)

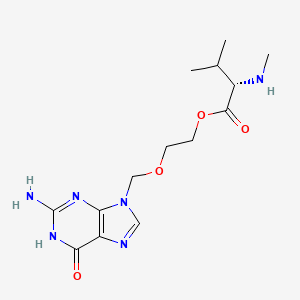
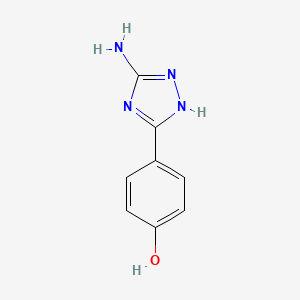
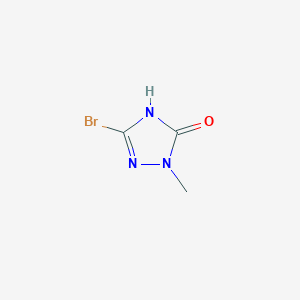
![3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384262.png)
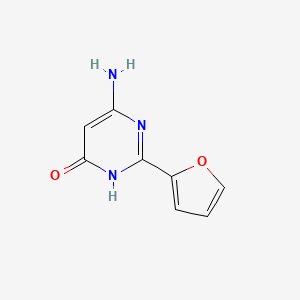
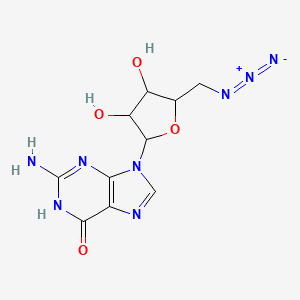
![1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1384270.png)
![2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1384272.png)